

Spectroscopic Profile of N,N'-Dibutylurea: A Technical Guide

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Compound of Interest

Compound Name: *N,N'*-Dibutylurea

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This technical guide provides a comprehensive overview of the spectroscopic data for **N,N'-Dibutylurea**, a symmetrically substituted urea derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N,N'-Dibutylurea**.

Table 1: ¹H NMR Spectroscopic Data for N,N'-Dibutylurea

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.69	s	2H	NH
3.13 - 3.18	m	4H	N-CH ₂
1.43 - 1.51	m	4H	N-CH ₂ -CH ₂
1.32 - 1.39	m	4H	N-CH ₂ -CH ₂ -CH ₂
0.90 - 0.94	t	6H	CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for N,N'-Dibutylurea

Chemical Shift (δ) ppm	Assignment
158.5	C=O
40.3	N-CH ₂
32.4	N-CH ₂ -CH ₂
20.0	N-CH ₂ -CH ₂ -CH ₂
13.8	CH ₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Peak List for N,N'-Dibutylurea

Wavenumber (cm ⁻¹)	Assignment
~3330	N-H stretching
~2950, 2870	C-H stretching (asymmetric and symmetric)
~1625	C=O stretching (Amide I)
~1570	N-H bending (Amide II)
~1460	C-H bending
~1250	C-N stretching

Table 4: Mass Spectrometry (MS) Data for N,N'-Dibutylurea

m/z	Interpretation
172	$[M]^+$ (Molecular ion)
115	$[M - C_4H_9]^+$
100	$[M - C_4H_9N]^+$
87	$[C_4H_9NCO]^+$
74	$[C_4H_9NH_2]^+$
57	$[C_4H_9]^+$ (Base Peak)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer.

- **Sample Preparation:** A sample of **N,N'-Dibutylurea** was dissolved in deuterated chloroform ($CDCl_3$). Tetramethylsilane (TMS) was used as an internal standard.
- **1H NMR Acquisition:** The 1H NMR spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum was recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.^[1]

- **Sample Preparation:** A small amount of **N,N'-Dibutylurea** was prepared as a KBr (potassium bromide) pellet or as a thin film.
- **Data Acquisition:** The sample was placed in the spectrometer and scanned over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

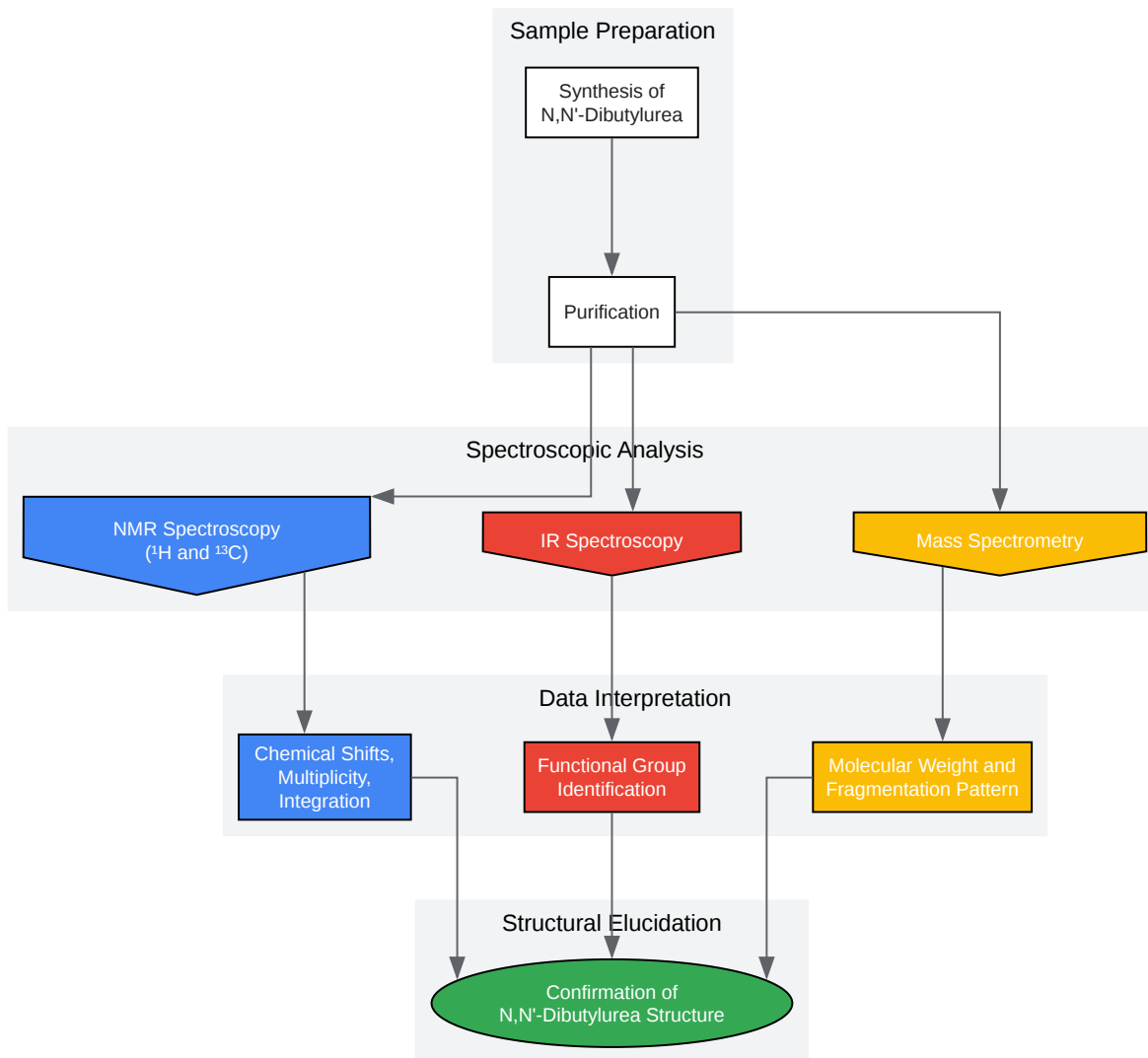
The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source.^[2]

- **Sample Introduction:** A small amount of the sample was introduced into the ion source, where it was vaporized.
- **Ionization:** The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z). The detector recorded the abundance of each ion.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic characterization of **N,N'-Dibutylurea**.

Spectroscopic Analysis Workflow for N,N'-Dibutylurea



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Caption: Workflow for the spectroscopic characterization of **N,N'-Dibutylurea**.

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References

- 1. N,N'-di-n-Butylurea [webbook.nist.gov]
- 2. N,N'-di-n-Butylurea [webbook.nist.gov]
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